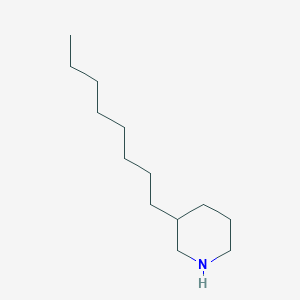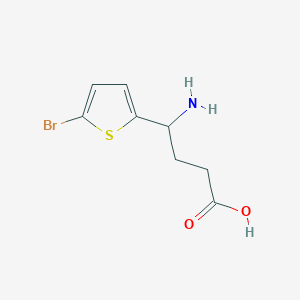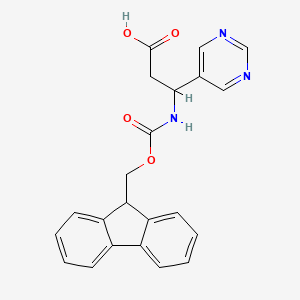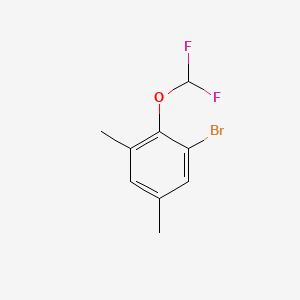
1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H10N2O. It is characterized by a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one typically involves the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with an appropriate acetylating agent under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where the aldehyde reacts with acetophenone in the presence of a base catalyst . The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl ring and pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group contributes to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one can be compared with similar compounds like:
1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one: Similar structure but different substitution pattern on the pyrazole ring.
3-(1H-pyrazol-3-yl)benzaldehyde: Precursor in the synthesis of the target compound.
1,3,5-tris(1H-pyrazol-3-yl)benzene: Contains multiple pyrazole rings attached to a benzene core.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-[3-(1H-pyrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O/c1-8(14)9-3-2-4-10(7-9)11-5-6-12-13-11/h2-7H,1H3,(H,12,13) |
Clé InChI |
GNWZFFCNFNLOGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)

![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)

![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)









